Cas no 14580-08-6 (1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one)
1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3H-Pyrazol-3-one, 1-(4-chlorophenyl)-1,2-dihydro-5-methyl-
- 2-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-one
- MS-20578
- 1-(4-CHLOROPHENYL)-5-METHYL-2H-PYRAZOL-3-ONE
- BBL103205
- 1-(4-Chlorophenyl)-5-methyl-1,2-dihydro-pyrazol-3-one
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one
- STL557015
- AKOS005256717
- 14580-08-6
- 1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one
- MFCD11226339
- DTXSID90497788
- 1-(4-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- 1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
- AU-004/43508408
- 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
-
- Inchi: 1S/C10H9ClN2O/c1-7-6-10(14)12-13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14)
- InChI Key: KBPUHSRPFGHWLK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(C)=CC(N1)=O
Computed Properties
- Exact Mass: 207.03264
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 34.89
1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C610123-10mg |
1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
14580-08-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C610123-50mg |
1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
14580-08-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C610123-100mg |
1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
14580-08-6 | 100mg |
$ 160.00 | 2022-06-06 | ||
| A2B Chem LLC | AA63855-2.5g |
3H-Pyrazol-3-one, 1-(4-chlorophenyl)-1,2-dihydro-5-methyl- |
14580-08-6 | 95% | 2.5g |
$412.00 | 2024-04-20 | |
| Key Organics Ltd | MS-20578-0.5g |
1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one |
14580-08-6 | >95% | 0.5g |
£195.00 | 2025-02-08 | |
| Key Organics Ltd | MS-20578-1g |
1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one |
14580-08-6 | >95% | 1g |
£293.00 | 2025-02-08 | |
| A2B Chem LLC | AA63855-500mg |
3H-Pyrazol-3-one, 1-(4-chlorophenyl)-1,2-dihydro-5-methyl- |
14580-08-6 | 95% | 500mg |
$187.00 | 2024-04-20 | |
| A2B Chem LLC | AA63855-1g |
3H-Pyrazol-3-one, 1-(4-chlorophenyl)-1,2-dihydro-5-methyl- |
14580-08-6 | 95% | 1g |
$246.00 | 2024-04-20 |
1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
Introduction to 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (CAS No. 14580-08-6)
1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. With a Chemical Abstracts Service (CAS) number of 14580-08-6, this compound belongs to the pyrazole class, which is well-documented for its role in medicinal chemistry. The presence of a chlorophenyl group and a methyl substituent at the 5-position of the pyrazole ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.
The molecular structure of 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one consists of a six-membered aromatic ring fused with a five-membered heterocyclic system. The chloro substituent at the para position of the phenyl ring enhances lipophilicity and can participate in hydrogen bonding interactions, while the methyl group at the 5-position influences the overall conformation and reactivity of the molecule. These structural features make it an attractive candidate for further derivatization and exploration in synthetic chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents based on pyrazole derivatives due to their broad spectrum of biological activities. 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has been investigated for its potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets has prompted researchers to explore its derivatives as lead compounds for drug development.
One of the most compelling aspects of this compound is its role as a precursor in synthesizing more complex molecules. The pyrazole core can be modified through functional group interconversions, allowing chemists to tailor its properties for specific applications. For instance, the chloro group can be replaced with other electron-withdrawing or electron-donating groups to modulate reactivity, while the methyl group can be used as a handle for further derivatization via alkylation or acylation reactions.
Recent studies have highlighted the importance of 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one in developing novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound’s ability to inhibit key enzymes like dihydrofolate reductase (DHFR) and cyclooxygenase (COX) has been explored in preclinical studies. These findings suggest that derivatives of this scaffold could serve as effective therapeutic agents when optimized for potency and selectivity.
The synthesis of 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between hydrazine derivatives and β-keto esters or ketones, followed by chlorination and methylation steps to introduce the characteristic substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biological activity.
The pharmacokinetic properties of 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one are also of considerable interest. Its solubility, bioavailability, and metabolic stability are critical factors that determine its suitability as a drug candidate. Computational modeling techniques have been employed to predict these properties before experimental validation, streamlining the drug discovery process.
In conclusion, 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one represents a promising scaffold for medicinal chemistry research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As research continues to uncover new therapeutic applications for pyrazole derivatives, this compound is likely to play an important role in the development of next-generation pharmaceuticals.
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